[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride
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Overview
Description
[4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride: is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a phenylamine group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride typically involves the reaction of 4-(2-pyridin-4-ylethyl)phenylamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyridine or phenylamine moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between pyridine-containing molecules and biological targets, such as enzymes and receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring and phenylamine group allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
- [4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride
- [4-(2-Pyridin-5-ylethyl)phenyl]amine dihydrochloride
Comparison: Compared to these similar compounds, [4-(2-Pyridin-4-ylethyl)phenyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding affinity to biological targets . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C13H16Cl2N2 |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
4-(2-pyridin-4-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12;;/h3-10H,1-2,14H2;2*1H |
InChI Key |
UDODYDHCOAZFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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